molecular formula C25H24N2 B10921739 4-methyl-1,3,5-tris(4-methylphenyl)-1H-pyrazole

4-methyl-1,3,5-tris(4-methylphenyl)-1H-pyrazole

Cat. No.: B10921739
M. Wt: 352.5 g/mol
InChI Key: ZPKYREJJMQDBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1,3,5-tris(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of three 4-methylphenyl groups attached to the pyrazole ring, making it a highly substituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,3,5-tris(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylphenylhydrazine with 1,3,5-tris(4-methylphenyl)propan-2-one in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques, are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,3,5-tris(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce halogen atoms onto the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-1,3,5-tris(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1,3,5-tris(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can affect its solubility, stability, and interaction with other molecules.

Properties

Molecular Formula

C25H24N2

Molecular Weight

352.5 g/mol

IUPAC Name

4-methyl-1,3,5-tris(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H24N2/c1-17-5-11-21(12-6-17)24-20(4)25(22-13-7-18(2)8-14-22)27(26-24)23-15-9-19(3)10-16-23/h5-16H,1-4H3

InChI Key

ZPKYREJJMQDBGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.